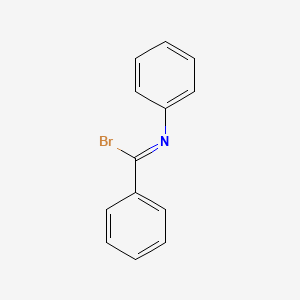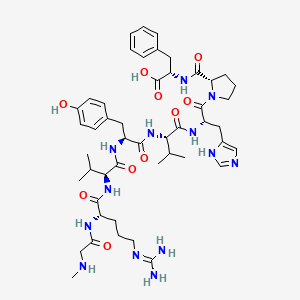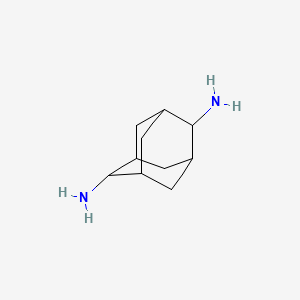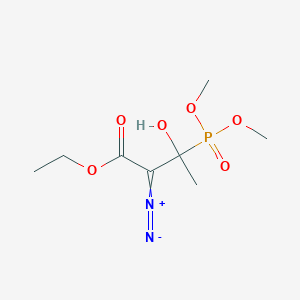
N-Phenylbenzenecarboximidoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenylbenzenecarboximidoyl bromide is an organic compound with the molecular formula C13H10BrN It is a derivative of benzenecarboximidoyl bromide, where a phenyl group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Phenylbenzenecarboximidoyl bromide can be synthesized through several methods. One common approach involves the reaction of benzenecarboximidoyl chloride with bromine in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenylbenzenecarboximidoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenecarboximidoyl derivatives, while oxidation can produce benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
N-Phenylbenzenecarboximidoyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N-Phenylbenzenecarboximidoyl bromide involves its interaction with specific molecular targets. The bromine atom in the compound can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The phenyl group attached to the nitrogen atom can influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenecarboximidoyl Chloride: Similar in structure but with a chlorine atom instead of bromine.
N-Phenylbenzenecarboximidoyl Chloride: Similar to N-Phenylbenzenecarboximidoyl bromide but with a chlorine atom.
Benzenecarboximidoyl Fluoride: Contains a fluoride atom instead of bromine
Uniqueness
This compound is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. The phenyl group attached to the nitrogen atom also adds to its distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
40168-06-7 |
|---|---|
Molekularformel |
C13H10BrN |
Molekulargewicht |
260.13 g/mol |
IUPAC-Name |
N-phenylbenzenecarboximidoyl bromide |
InChI |
InChI=1S/C13H10BrN/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
GMCHFNQESNVSCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)


![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)


![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
